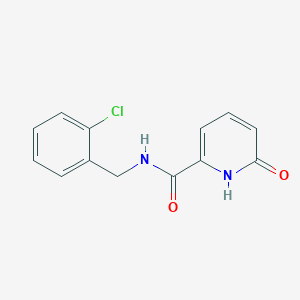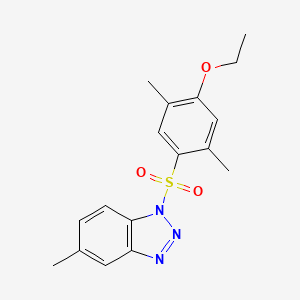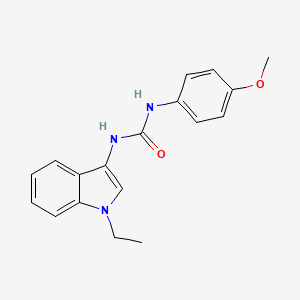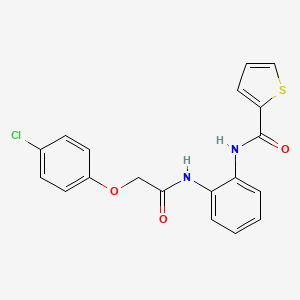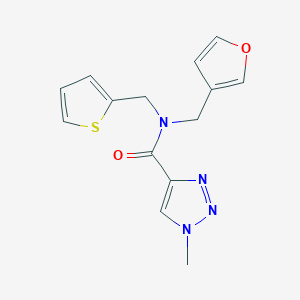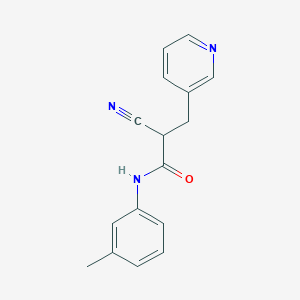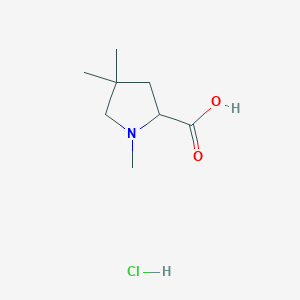
1,4,4-Trimethylpyrrolidine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,4-Trimethylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the IUPAC name 1,4,4-trimethylpyrrolidine-2-carboxylic acid hydrochloride . It has a molecular weight of 193.67 . This compound is a versatile chemical used in scientific research, with applications in various fields, including pharmaceuticals, organic synthesis, and catalysis.
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15NO2.ClH/c1-8(2)4-6(7(10)11)9(3)5-8;/h6H,4-5H2,1-3H3,(H,10,11);1H . This indicates that the molecule consists of a pyrrolidine ring with three methyl groups attached, as well as a carboxylic acid group. The hydrochloride indicates the presence of a chloride ion, which likely forms an ionic bond with the molecule. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Antibacterial Agents
Pyrrolidine derivatives have been explored for their antibacterial properties, with studies focusing on the synthesis and properties of enantiomers of quinolonecarboxylic acid class antibacterial agents. These studies highlight the potential of pyrrolidine derivatives in developing potent antibacterial drugs, with specific attention to the increased activity of certain enantiomers against aerobic and anaerobic bacteria both in vitro and in vivo (Rosen et al., 1988).
Coordination Polymers and Electrochemistry
Research has also delved into the synthesis of coordination polymers containing a ferrocene backbone, where carboxylic acids play a crucial role. These studies contribute to the understanding of the structure and electrochemical properties of coordination polymers, which are relevant for various applications in materials science and electrochemistry (Chandrasekhar & Thirumoorthi, 2010).
Organic Synthesis and Catalysis
Pyrrolidine derivatives, particularly those related to L-proline, have been investigated for their catalytic properties in asymmetric Michael additions and other organic reactions. These studies highlight the utility of pyrrolidine and carboxylic acid derivatives in organic synthesis, offering pathways to synthesize complex molecules with high enantioselectivity (Ruiz-Olalla et al., 2015).
Derivatization Reagents in Chromatography
Research on derivatization reagents for carboxylic acids and amines in high-performance liquid chromatography (HPLC) has shown the utility of pyrrolidine derivatives in enhancing detection sensitivity. These studies contribute to analytical chemistry by improving the methods for detecting carboxylic acids in complex samples (Morita & Konishi, 2002).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Propiedades
IUPAC Name |
1,4,4-trimethylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)4-6(7(10)11)9(3)5-8;/h6H,4-5H2,1-3H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYZGEQMZPCWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C)C(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,4-Trimethylpyrrolidine-2-carboxylic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

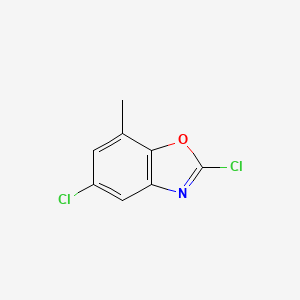
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2853701.png)
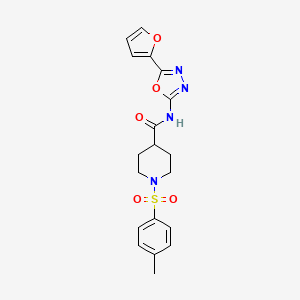
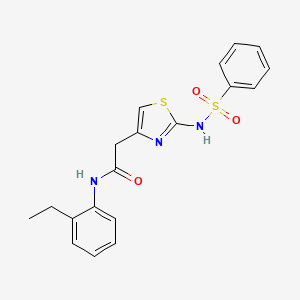
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B2853705.png)
